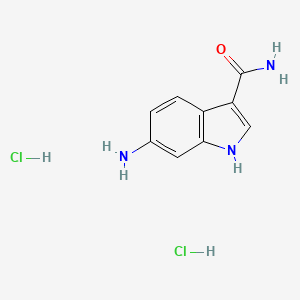

6-amino-1H-indole-3-carboxamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-1H-indole-3-carboxamide dihydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-indole-3-carboxamide dihydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction. Nitration of the indole core with nitric acid and sulfuric acid introduces a nitro group, which is then reduced to an amino group using a reducing agent like tin(II) chloride.

Carboxamide Formation: The carboxamide group at the 3-position can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-1H-indole-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted indole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Antithrombotic Properties

Research indicates that derivatives of 1H-indole-3-carboxamide, including 6-amino-1H-indole-3-carboxamide dihydrochloride, act as reversible antagonists of the P2Y12 purinergic receptor. This mechanism plays a crucial role in platelet aggregation and thrombus formation. The compound has shown promise as a therapeutic agent for cardiovascular disorders such as thromboembolic diseases, including myocardial infarction and stroke .

Antimicrobial Activity

Studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, a related compound was found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA strains . This suggests that this compound could be explored further for its antibacterial potential.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. For example, modifications at the indole scaffold have been shown to improve binding affinity to target proteins, such as integrase in HIV .

Table 1: Synthesis Pathways and Yields

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 6-amino-1H-indole-3-carboxamide | Reaction with anthranilamide using p-TSA | 33% |

| Indolylquinazolinone | Oxidation of dihydroquinazolinone | Variable |

Case Studies

Case Study: Cardiovascular Applications

A patent describes the use of indole derivatives as P2Y12 antagonists, demonstrating their efficacy in reducing thrombus formation in animal models. The study highlights the potential for these compounds to be developed into new antiplatelet therapies .

Case Study: Antimicrobial Efficacy

In a recent study, indolylquinazolinones derived from 6-amino-1H-indole-3-carboxamide were tested against multiple bacterial strains. The compound exhibited strong activity against MRSA, suggesting its utility in addressing antibiotic resistance issues prevalent in clinical settings .

Mécanisme D'action

The mechanism of action of 6-amino-1H-indole-3-carboxamide dihydrochloride involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-amino-1H-indole-2-carboxamide

- 6-amino-1H-indole-3-carboxylate

- 6-amino-1H-indole-3-carboxylic acid

Uniqueness

6-amino-1H-indole-3-carboxamide dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Activité Biologique

6-Amino-1H-indole-3-carboxamide dihydrochloride is a compound of significant interest due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The primary targets of this compound include various enzymes and proteins. The compound is known to interact with its targets through hydrogen bonding and π-π interactions, which facilitate its binding and biological activity.

Biochemical Pathways

Indole derivatives, including this compound, have been shown to influence multiple biochemical pathways. The inhibition of specific enzymes such as kinases and proteases alters cellular processes, leading to changes in cell proliferation, differentiation, and apoptosis .

Antiviral Activity

Research has demonstrated that indole derivatives exhibit antiviral properties. For instance, certain analogs of indole-2-carboxamides have shown efficacy against neurotropic alphaviruses, providing protection in preclinical models . These findings suggest that this compound may similarly possess antiviral potential.

Anticancer Properties

The compound has been studied for its anticancer effects. Indole derivatives have been associated with inhibitory activity against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the indole structure can enhance potency against specific cancer types .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of pathogenic bacteria, including resistant strains. The compound's mechanism likely involves interference with bacterial metabolic pathways .

Case Studies

Multiple studies have reported on the biological effects of related indole compounds:

- Antiviral Efficacy : A study highlighted the development of indole-2-carboxamides that significantly inhibited alphavirus replication in vitro and conferred protection in vivo .

- Cancer Cell Inhibition : Another research effort focused on the inhibitory effects of indole derivatives on HIV-1 and other cancer-related enzymes, demonstrating promising results in reducing cell viability in affected cell lines .

- Antimicrobial Activity : Research showed that certain indole derivatives enhanced antibiotic efficacy against resistant bacterial strains, suggesting a potential role as adjuvants in antibiotic therapy .

Data Tables

Propriétés

IUPAC Name |

6-amino-1H-indole-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZYERKVTWFFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.